4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one
Overview
Description
10-Bromo-5H-dibenzoa,dannulen-5-one is a polycyclic aromatic compound belonging to the class of dibenzocycloheptenones.
Mechanism of Action
Target of Action
The primary targets of 10-Bromo-5H-dibenzoa,dannulen-5-one are currently unknown. This compound is a relatively new and unique chemical, and research into its specific targets is ongoing.
Mode of Action
The exact mode of action of 10-Bromo-5H-dibenzoa,dIt is believed to involve an intermolecular friedel–crafts-type alkylation and a subsequent intramolecular 7- endo-dig cyclization .
Biochemical Pathways
The biochemical pathways affected by 10-Bromo-5H-dibenzoa,dThe compound is thought to participate in chemical reactions such as amide and γ-butyrolactone cyclization reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 10-Bromo-5H-dibenzoa,dannulen-5-one are not yet fully characterized
Result of Action
The molecular and cellular effects of 10-Bromo-5H-dibenzoa,dannulen-5-one’s action are currently unknown. As research progresses, we will gain a better understanding of these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 10-Bromo-5H-dibenzoa,dannulen-5-one These factors can include temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-5H-dibenzoa,dannulen-5-one typically involves a multi-step process. One common method includes the bromination of 5H-dibenzo[a,d]cyclohepten-5-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 10-Bromo-5H-dibenzoa,dannulen-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Various substituted dibenzocycloheptenones.
Reduction: Corresponding alcohols.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
10-Bromo-5H-dibenzoa,dannulen-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex polycyclic structures.
Biology: Investigated for its potential as a protective group in peptide chemistry due to its stability under acidic conditions.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Comparison with Similar Compounds
- 5H-Dibenzo[a,d]cyclohepten-5-one
- 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- Dibenzosuberone
- 2,3:6,7-Dibenzosuberenone
Comparison: 10-Bromo-5H-dibenzoa,dannulen-5-one stands out due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations compared to its non-brominated counterparts .
Properties
IUPAC Name |
9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAFINWXANSYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498237 | |
Record name | 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17044-50-7 | |
Record name | 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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